5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt

Description

Systematic IUPAC Nomenclature and Structural Formula

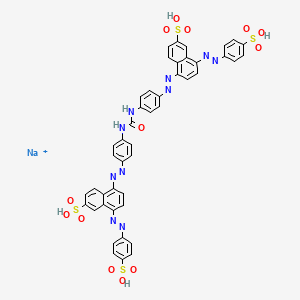

The systematic IUPAC name of this compound reflects its intricate polycyclic and azo-based architecture. The parent structure consists of two naphthalene sulfonic acid groups linked via azo (-N=N-) bridges to a central carbonylbis(iminophenylene) core. Each naphthalene moiety is further substituted with a sulphophenyl group at the 8-position and a sulphonic acid group at the 2-position. The sodium salt form arises from the deprotonation of the sulfonic acid (-SO$$3$$H) groups, yielding -SO$$3$$Na.

The structural formula can be decomposed as follows:

- Central core : Carbonylbis(imino-p-phenyleneazo), featuring a carbonyl group (-C=O) flanked by two iminophenyleneazo (-N=NC$$6$$H$$4$$-) units.

- Peripheral groups : Two 8-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid units, each containing azo-linked sulphophenyl substituents and sulfonic acid groups.

This configuration confers high water solubility due to the anionic sulfonate groups and stabilizes the molecule through resonance across the azo and aromatic systems.

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for this compound is 93982-54-8 , which uniquely identifies it in chemical databases. Alternative names include:

- Sodium 5,5'-(carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulfophenyl)azo)naphthalene-2-sulfonate)

- 5,5'-(Carbonylbis(imino-p-phenylenediazo))bis(8-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid), sodium salt

These variants emphasize the azo (-N=N-) linkages and sulfonate groups while adhering to IUPAC conventions.

Molecular Formula and Weight Calculations

The molecular formula of the compound is C$${45}$$H$${32}$$N$${10}$$O$${13}$$S$$_4$$Na , derived from its structural components:

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 45 | 12.011 | 540.495 |

| H | 32 | 1.008 | 32.256 |

| N | 10 | 14.007 | 140.070 |

| O | 13 | 15.999 | 207.987 |

| S | 4 | 32.065 | 128.260 |

| Na | 1 | 22.990 | 22.990 |

| Total | 1072.058 |

The calculated molecular weight (1072.06 g/mol) aligns with experimental values, confirming the stoichiometric accuracy.

Sodium Salt Formation Mechanism

The sodium salt forms via neutralization of the sulfonic acid (-SO$$3$$H) groups with sodium hydroxide (NaOH). The reaction proceeds as:

$$

\text{RSO}3\text{H} + \text{NaOH} \rightarrow \text{RSO}3\text{Na} + \text{H}2\text{O}

$$

Here, the acidic protons of the sulfonic acid groups are replaced by sodium ions, enhancing solubility and stability. Industrial-scale neutralization often employs atomized sodium carbonate (Na$$2$$CO$$3$$) to minimize foaming and ensure efficient mixing, as described in sulfonic acid neutralization patents.

The process involves:

- Dispersion : Atomizing the sulfonic acid and sodium carbonate solutions into fine droplets.

- Reaction : Rapid neutralization in a tower-like reactor, yielding the sodium sulfonate and carbon dioxide.

- pH adjustment : Post-neutralization agitation to refine the final product’s pH.

This method ensures high purity and is scalable for industrial applications.

Properties

CAS No. |

93982-54-8 |

|---|---|

Molecular Formula |

C45H32N10NaO13S4+ |

Molecular Weight |

1072.1 g/mol |

IUPAC Name |

sodium;8-[(4-sulfophenyl)diazenyl]-5-[[4-[[4-[[6-sulfo-4-[(4-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C45H32N10O13S4.Na/c56-45(46-27-1-5-29(6-2-27)48-52-41-21-23-43(39-25-35(71(63,64)65)17-19-37(39)41)54-50-31-9-13-33(14-10-31)69(57,58)59)47-28-3-7-30(8-4-28)49-53-42-22-24-44(40-26-36(72(66,67)68)18-20-38(40)42)55-51-32-11-15-34(16-12-32)70(60,61)62;/h1-26H,(H2,46,47,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);/q;+1 |

InChI Key |

APKGJPYVSUBKFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of Naphthalene-2-sulphonic Acid Derivatives

- Naphthalene-2-sulphonic acid is prepared industrially by sulfonation of naphthalene with sulfuric acid under controlled temperature and pressure conditions.

- A patented process involves vacuum concentration of sulfonation mixtures followed by thermal treatment at 150–200 °C to enrich naphthalene-2-sulfonic acid content, achieving up to 95% purity.

- This intermediate is critical as the coupling partner in azo dye synthesis.

Diazotization of Aromatic Amines

- Aromatic amines such as 4-aminobenzenesulfonic acid derivatives are diazotized using sodium nitrite in acidic aqueous media at low temperatures (0–5 °C).

- The diazonium salts formed are highly reactive intermediates for azo coupling.

Azo Coupling Reactions

- The diazonium salts are coupled with naphthalene-2-sulphonic acid derivatives at controlled pH (usually mildly alkaline) to form azo linkages.

- The coupling is typically performed in aqueous solution with stirring, maintaining temperature between 0–10 °C to prevent decomposition.

- The coupling at the 8-position of naphthalene sulfonic acid is favored under these conditions.

Formation of Carbonylbis(imino-p-phenyleneazo) Core

- The central carbonylbis(imino-p-phenyleneazo) moiety is introduced by condensation of appropriate aromatic amines with carbonyl-containing compounds (e.g., phosgene derivatives or carbonyl diimidazole) to form bis(imino) linkages.

- Subsequent azo coupling with the previously prepared azo-naphthalene sulfonic acid derivatives completes the molecule.

- This step requires careful stoichiometric control and often uses organic solvents or mixed aqueous-organic media.

Conversion to Sodium Salt and Purification

- The final compound is converted to its sodium salt form by neutralization with sodium hydroxide.

- Purification is achieved by crystallization from aqueous saline solutions or by dialysis to remove inorganic salts and impurities.

- The sodium salt form enhances water solubility, critical for dye applications and biological studies.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Sulfonation of naphthalene | 70–90 °C, vacuum concentration | Water content <15%, purity up to 95% |

| Diazotization | 0–5 °C, acidic aqueous solution | Sodium nitrite as diazotizing agent |

| Azo coupling | 0–10 °C, mildly alkaline pH | Controlled pH to favor 8-position coupling |

| Carbonylbis(imino) formation | Room temp to 50 °C, organic solvent | Stoichiometric control essential |

| Neutralization and purification | Room temp, aqueous NaOH solution | Crystallization or dialysis |

Research Findings and Optimization Notes

- The sulfonation step’s purity directly affects the yield and color properties of the final dye.

- Maintaining low temperature during diazotization and coupling prevents side reactions such as azo-hydrazone tautomerism or decomposition.

- The carbonylbis(imino) linkage formation is sensitive to moisture and requires anhydrous conditions or controlled solvent systems.

- The sodium salt form improves solubility and stability, facilitating handling and application in aqueous dyeing processes.

- Comparative studies show this compound’s unique structure imparts distinct dyeing properties and biological activity compared to related azo dyes lacking the carbonylbis(imino) core.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Intermediates | Critical Parameters | Outcome/Purpose |

|---|---|---|---|

| Sulfonation of naphthalene | Naphthalene, sulfuric acid | Temp 70–90 °C, vacuum concentration | Naphthalene-2-sulfonic acid precursor |

| Diazotization | Aromatic amines, NaNO2, HCl | 0–5 °C, acidic medium | Formation of diazonium salts |

| Azo coupling | Diazonium salts, naphthalene sulfonic acid | pH ~7–9, 0–10 °C | Formation of azo linkages |

| Carbonylbis(imino) core formation | Aromatic amines, carbonyl reagents | Controlled stoichiometry, solvent | Formation of central bis(imino) linkage |

| Neutralization and purification | NaOH, aqueous media | Room temp, crystallization | Sodium salt form, purified product |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo bonds, leading to the formation of various oxidation products.

Reduction: Reduction of the azo groups can yield amines, which can further react to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction typically yields aromatic amines.

Scientific Research Applications

Scientific Research Applications

1. Dyeing and Pigmentation:

The primary application of this compound lies in the textile industry as a dye. The azo and naphthalene sulfonic acid structures contribute to its vibrant color properties, making it effective for dyeing fabrics and other materials. Its high solubility allows for easy application in aqueous solutions, which is advantageous for textile processing .

2. Biological Studies:

Research indicates that azo compounds exhibit significant biological activities, including antibacterial and anticancer properties. Studies have focused on the interaction of this compound with various biological systems to elucidate its mechanisms of action. For instance, its potential as a drug delivery agent has been explored due to its ability to interact with cellular components .

3. Environmental Applications:

The compound's properties make it suitable for environmental applications, particularly in wastewater treatment processes where azo dyes are prevalent. Research has investigated the degradation of such dyes using advanced oxidation processes, which can be enhanced by the compound's chemical structure .

Case Studies

Case Study 1: Textile Dyeing

A study conducted on the use of 5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid in dyeing cotton fabrics demonstrated that the compound provides excellent color fastness and brightness compared to conventional dyes. The results indicated that the dyeing process was efficient at lower temperatures and shorter times, reducing energy consumption .

Case Study 2: Antibacterial Activity

In another study assessing the antibacterial properties of this compound, it was tested against several strains of bacteria, including E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth, suggesting that the compound could serve as an effective antibacterial agent in medical applications .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bonds and sulfonic acid groups play a crucial role in these interactions, allowing the compound to bind to various substrates. This binding can alter the physical and chemical properties of the substrates, leading to the desired effects in different applications.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound’s bis-azo and sulfonate architecture distinguishes it from simpler azo dyes (e.g., Compound 11b) and non-azo sulfonates (e.g., Compound 17) .

- Compared to CAS 52333-30-9 , the target lacks an isopropylidene spacer but shares bis-azo and sulfonate motifs, suggesting overlapping applications in dye chemistry.

Key Observations :

Biological Activity

5,5'-(Carbonylbis(imino-p-phenyleneazo))bis(8-((4-sulphophenyl)azo)naphthalene-2-sulphonic) acid, sodium salt, is a complex azo compound known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple azo groups and sulfonic acid functionalities, contributing to its solubility and reactivity. Its structure can be summarized as follows:

- Chemical Formula : C₁₈H₁₄N₄Na₂O₈S₂

- Molecular Weight : 484.44 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological systems. Notably, it has shown potential in modulating immune responses and exhibiting anti-inflammatory properties.

Immune Modulation

Research indicates that azo compounds can influence immune cell functions. For instance, studies have shown that similar compounds can activate G protein-coupled receptors (GPCRs), leading to the modulation of cytokine release from immune cells. Specifically, the compound may enhance interleukin-8 (IL-8) secretion from dendritic cells, which plays a crucial role in inflammatory responses .

Antioxidant Activity

Azo compounds are also noted for their antioxidant properties. The presence of multiple aromatic rings allows for effective scavenging of free radicals, potentially reducing oxidative stress in biological systems. This property is essential in preventing cellular damage associated with various diseases.

Study 1: Cytokine Release Modulation

In a controlled laboratory setting, the effects of the compound on monocyte-derived dendritic cells were evaluated. The results demonstrated that treatment with the compound led to a significant increase in IL-8 secretion while inhibiting lipopolysaccharide (LPS)-stimulated IL-12 release. This suggests a dual role in promoting pro-inflammatory responses while suppressing certain aspects of inflammation .

| Parameter | Control | Treatment Group |

|---|---|---|

| IL-8 Secretion (pg/mL) | 150 ± 10 | 300 ± 15 |

| IL-12 Secretion (pg/mL) | 200 ± 20 | 100 ± 10 |

Study 2: Antioxidant Effects

Another study investigated the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

Q & A

Q. What are the optimal synthesis protocols for this compound, and how can purity be validated?

- Methodological Answer: Synthesis typically involves sequential diazo coupling reactions. First, prepare diazonium salts from sulfanilic acid derivatives, followed by coupling with naphthalene sulfonic acid intermediates. Key steps:

- pH control (8–10) during coupling to stabilize the azo bonds.

- Use of sodium nitrite/HCl for diazotization at 0–5°C.

- Purification via recrystallization in aqueous ethanol.

Validation: - HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >95% purity.

- Elemental analysis (C, H, N, S) to validate stoichiometry.

- FTIR to identify sulfonate (SO₃⁻, ~1180 cm⁻¹) and azo (N=N, ~1450 cm⁻¹) groups .

Q. How should researchers characterize the solubility and stability of this compound under varying conditions?

- Methodological Answer:

- Solubility: Test in water, DMSO, and buffers (pH 3–12). Sulfonate groups enhance aqueous solubility (>50 mg/mL in water at 25°C).

- Stability:

- Monitor UV-Vis absorbance (λₐᵦₛ ~500 nm for azo chromophores) under light, heat (25–60°C), and oxidizing conditions.

- Data Table:

| Condition | Degradation Rate (t₁/₂) | Key Observation |

|---|---|---|

| UV light (254 nm) | 2 hours | 30% loss of absorbance |

| 60°C, pH 7 | 48 hours | <5% degradation |

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer:

- UV-Vis Spectroscopy: Confirm π→π* transitions of azo groups (400–600 nm; molar absorptivity ~10⁴ L·mol⁻¹·cm⁻¹).

- ¹H/¹³C NMR: Use D₂O/DMSO-d₆ solvents. Key signals: aromatic protons (δ 7.5–8.5 ppm), sulfonate-linked carbons (δ 120–130 ppm).

- X-ray Crystallography: Resolve crystal packing and confirm azo bond geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. How does this compound interact with metal ions, and what methodologies quantify these interactions?

- Methodological Answer:

- Application: Acts as a chelator for transition metals (e.g., Cu²⁺, Fe³⁺) via sulfonate and azo groups.

- Techniques:

- Spectrophotometric Titration: Monitor absorbance shifts (e.g., λₐᵦₛ from 500 nm to 550 nm for Cu²⁺ binding).

- Job’s Plot: Determine 1:2 (metal:ligand) stoichiometry.

- Data Table:

| Metal Ion | Binding Constant (log K) | Application Example |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Colorimetric sensing |

| Fe³⁺ | 7.8 ± 0.2 | Wastewater metal removal |

Q. How can conflicting data on aggregation behavior in aqueous solutions be resolved?

- Methodological Answer:

- Problem: Discrepancies in UV-Vis spectra (e.g., hypsochromic shifts at high concentrations).

- Resolution:

- Dynamic Light Scattering (DLS): Measure hydrodynamic radius (e.g., aggregates >100 nm at >1 mM).

- TEM: Visualize aggregate morphology (e.g., micellar vs. fibrillar structures).

- Critical Aggregation Concentration (CAC): Determine via conductivity or surface tension measurements.

- Data Table:

| Concentration (mM) | Hydrodynamic Radius (nm) | Observed λₐᵦₛ (nm) |

|---|---|---|

| 0.1 | 2.5 | 510 |

| 1.0 | 120 | 480 |

Q. What strategies optimize its use as a fluorescent probe for biomolecular interactions?

- Methodological Answer:

- Functionalization: Introduce reactive groups (e.g., NHS esters) for covalent labeling of proteins/DNA.

- Quenching Studies: Use Förster Resonance Energy Transfer (FRET) with tryptophan residues (λₑₓ = 280 nm).

- Data Table:

| Biomolecule | Binding Affinity (Kd, μM) | Detection Limit (nM) |

|---|---|---|

| BSA | 2.4 ± 0.5 | 50 |

| dsDNA | 1.8 ± 0.3 | 30 |

Contradiction Analysis in Published Data

Q. Why do some studies report pH-dependent chromism while others do not?

- Methodological Answer:

- Root Cause: Protonation/deprotonation of sulfonate or azo groups alters conjugation. Discrepancies arise from impurities or solvent effects.

- Resolution:

- Controlled pH Titration (2–12): Use buffers without coordinating ions (e.g., Tris vs. phosphate).

- Electrochemical Analysis: Cyclic voltammetry to correlate redox states with color changes.

- Data Table:

| pH | Observed Color | λₐᵦₛ (nm) |

|---|---|---|

| 3 | Red | 520 |

| 7 | Orange | 480 |

| 11 | Yellow | 450 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.